4-Ethyl-2-fluoro-6-methoxybenzamide
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Overview
Description
4-Ethyl-2-fluoro-6-methoxybenzamide is an organic compound characterized by the presence of ethyl, fluoro, and methoxy substituents on a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-6-methoxybenzamide typically involves the introduction of the ethyl, fluoro, and methoxy groups onto a benzamide scaffold. One common method involves the following steps:
Nitration: The starting material, 4-ethyl-2-fluoro-6-methoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting amine is then reacted with an appropriate acyl chloride to form the benzamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-fluoro-6-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide to amines or other reduced forms.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
4-Ethyl-2-fluoro-6-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-fluoro-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methoxy groups can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Ethyl-2-fluoro-6-methoxybenzoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
4-Ethyl-2-fluoro-6-methoxyaniline: Contains an amine group instead of an amide.
4-Ethyl-2-fluoro-6-methoxybenzyl alcohol: Features a hydroxyl group instead of an amide.
Uniqueness: 4-Ethyl-2-fluoro-6-methoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amide group, along with the ethyl, fluoro, and methoxy groups, allows for unique interactions with molecular targets, making it valuable for various applications.
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
4-ethyl-2-fluoro-6-methoxybenzamide |
InChI |
InChI=1S/C10H12FNO2/c1-3-6-4-7(11)9(10(12)13)8(5-6)14-2/h4-5H,3H2,1-2H3,(H2,12,13) |
InChI Key |
WPDCVWQGRMWICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)F)C(=O)N)OC |
Origin of Product |
United States |
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